molecular formula C10H13N5O2 B5408157 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B5408157
M. Wt: 235.24 g/mol
InChI Key: YRARFEAJSKHVDU-UHFFFAOYSA-N
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Description

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, known for its role in various biological processes.

    Pyrazole: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions and applications compared to simpler compounds like imidazole or pyrazole alone.

Properties

IUPAC Name

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-15(6-8-11-2-3-12-8)5-7-4-13-14-9(7)10(16)17/h2-4H,5-6H2,1H3,(H,11,12)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRARFEAJSKHVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C(=O)O)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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